[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid
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Overview
Description
[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid is a chemical compound with a unique structure that includes a pyridine ring substituted with hydroxymethyl, methoxy, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Substitution Reactions: The hydroxymethyl and methoxy groups are introduced through substitution reactions using appropriate reagents.
Oxidation: The oxo group is introduced via oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid: shares similarities with other pyridine derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials, drugs, and chemical processes.
Properties
Molecular Formula |
C9H11NO5 |
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Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetic acid |
InChI |
InChI=1S/C9H11NO5/c1-15-8-3-10(4-9(13)14)6(5-11)2-7(8)12/h2-3,11H,4-5H2,1H3,(H,13,14) |
InChI Key |
PVDFJQYSHKJAMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(C(=CC1=O)CO)CC(=O)O |
Origin of Product |
United States |
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